Trimethylsilyl polyphosphate

Catalog No.
S1902218
CAS No.
40623-46-9
M.F
C3H9O3PSi
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilyl polyphosphate

CAS Number

40623-46-9

Product Name

Trimethylsilyl polyphosphate

Molecular Formula

C3H9O3PSi

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C3H9O3PSi/c1-8(2,3)6-7(4)5/h1-3H3

InChI Key

YSVQLWJDHYBITL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OP(=O)=O

Canonical SMILES

C[Si](C)(C)OP(=O)=O

Trimethylsilyl polyphosphate is a chemical compound formed by the esterification of polyphosphoric acid with trimethylsilyl groups. This compound is recognized for its utility in organic synthesis, particularly as a reagent that enhances reaction rates and selectivity. Its structure consists of a backbone of phosphorus and oxygen atoms, with trimethylsilyl groups attached to the phosphate units, which significantly influences its reactivity and solubility in organic solvents.

, including:

  • Aldol-type reactions: It has been shown to facilitate stereoselective aldol reactions, improving yields and selectivity in the formation of β-hydroxy carbonyl compounds .
  • Rearrangement of oximes: This compound can convert oximes into amides efficiently, showcasing its role as a versatile reagent in organic transformations .
  • Intramolecular Friedel-Crafts reactions: It promotes these reactions on nonaromatic carboxylic acid systems, demonstrating its effectiveness in complex molecular syntheses .

Trimethylsilyl polyphosphate can be synthesized through several methods:

  • Direct Esterification: Reacting polyphosphoric acid with trimethylsilyl chloride or trimethylsilyl alcohol under controlled conditions.
  • Phosphorylation Reactions: Utilizing phosphorus pentoxide or phosphorus oxychloride in the presence of trimethylsilyl reagents to yield the desired product.
  • Solvent-free methods: Recent advancements have explored solvent-free synthesis techniques that enhance efficiency and reduce environmental impact .

The applications of trimethylsilyl polyphosphate span various fields:

  • Organic synthesis: It serves as a reagent for synthesizing complex organic molecules, including nitriles from carboxamides and facilitating various rearrangements and coupling reactions .
  • Pharmaceutical development: Its potential as a building block in drug synthesis is being explored due to its reactivity and ability to form stable intermediates.
  • Material science: Investigations into its use as a flame retardant or additive in polymer formulations are ongoing.

Interaction studies involving trimethylsilyl polyphosphate primarily focus on its reactivity with other chemical species. Research indicates that it can interact with various inorganic salts, influencing reaction pathways and product distributions . The compound's ability to form complexes with metal ions also suggests potential applications in catalysis.

Several compounds share structural or functional similarities with trimethylsilyl polyphosphate. Here are some notable examples:

CompoundStructure TypeUnique Features
Polyphosphoric AcidPolymeric phosphateStrong acidic properties; used as a dehydrating agent
Trimethylsilyl PhosphatePhosphoryl esterLess sterically hindered; used in similar reactions
Phosphorus OxychlorideInorganic phosphorus compoundHighly reactive; used for phosphorylation reactions

Trimethylsilyl polyphosphate stands out due to its balance of reactivity and stability, making it particularly useful in organic synthesis compared to other similar compounds.

The conventional synthesis of trimethylsilyl polyphosphate represents the foundational methodology first established by Imamoto and colleagues in 1981 [1]. This approach involves the direct reaction between phosphorus pentoxide and hexamethyldisiloxane under controlled conditions to produce the desired polyphosphoric acid trimethylsilyl ester.

Fundamental Reaction Mechanism

The synthesis proceeds through a controlled reaction between phosphorus pentoxide and hexamethyldisiloxane in organic solvents [1] [2]. The reaction mechanism involves the sequential attack of hexamethyldisiloxane molecules on the highly reactive phosphorus pentoxide, leading to the formation of a complex mixture of cyclic and linear polyphosphate structures [2]. The process generates various structural components including isocyclotetraphosphate as the principal and most reactive species, cyclotetraphosphate, linear tetraphosphate, and tetrakis(trimethylsilyl)diphosphate [2].

Optimized Reaction Conditions

The conventional synthesis requires precise control of several critical parameters. The reaction is typically conducted in benzene, chloroform, dichloromethane, or toluene as solvents under reflux conditions at temperatures ranging from 80 to 110°C [1] [2]. An inert atmosphere using argon or nitrogen is essential to prevent moisture interference and oxidation [2]. Reaction times vary from 2 to 24 hours depending on the scale and desired conversion efficiency [1] [3].

Research findings demonstrate that solvent selection significantly influences both reaction kinetics and product quality. Dichloromethane and chloroform provide optimal results due to their ability to dissolve both starting materials effectively while maintaining chemical inertness [2]. The use of aromatic solvents such as benzene and toluene, while effective, requires longer reaction times but may offer improved product stability [1].

Product Characteristics and Purification

The conventional synthesis yields trimethylsilyl polyphosphate as a colorless to light yellow viscous oil with characteristic physical properties [3] [2]. The product exhibits a density of 1.18 g/mL at 25°C and a refractive index of n²⁰/D 1.434 [3]. Typical yields range from 70 to 90% based on the limiting reagent, with higher yields achieved through optimized temperature control and extended reaction times [1] [2].

Purification involves careful removal of volatile byproducts and unreacted starting materials. The crude product is typically subjected to vacuum distillation or filtration to remove solid impurities, followed by solvent evaporation under reduced pressure [1]. Storage requires maintaining the product under an inert atmosphere at temperatures between 2 to 8°C to prevent hydrolysis and degradation [3] [4].

Solvent-Free Microwave-Assisted Production Techniques

The development of microwave-assisted synthesis represents a significant advancement in trimethylsilyl polyphosphate production methodology. This approach leverages the unique heating characteristics of microwave irradiation to achieve enhanced reaction rates, improved yields, and reduced environmental impact compared to conventional thermal methods [5] [6] [7].

Microwave-Enhanced Reaction Mechanisms

Microwave-assisted synthesis operates through direct molecular heating via dipolar polarization and ionic conduction mechanisms [6] [7]. The polar molecules in the reaction mixture absorb microwave energy directly, leading to rapid and uniform heating throughout the reaction volume [5]. This selective heating mechanism enables precise temperature control and eliminates the temperature gradients commonly observed in conventional heating methods [7].

The enhanced reaction kinetics result from the ability of microwave irradiation to provide localized superheating effects while maintaining lower bulk temperatures [6]. This phenomenon allows for accelerated reaction rates without promoting unwanted side reactions or thermal degradation of sensitive intermediates [5] [7].

Optimized Microwave Parameters

Extensive optimization studies have established optimal microwave conditions for trimethylsilyl polyphosphate synthesis [5] [8]. Power settings between 300 and 900 watts have been investigated, with 600 watts identified as the optimal power level for most synthetic applications [5] [8]. Temperature ranges from 120 to 500°C can be achieved depending on the specific reaction requirements and substrate characteristics [5] [9] [10].

Reaction times are dramatically reduced compared to conventional methods, with typical completion occurring within 2 to 35 minutes [5] [11]. The solvent-free or minimal solvent conditions eliminate the need for large volumes of organic solvents, significantly improving the environmental profile of the synthesis [5] [6] [7].

Equipment and Vessel Considerations

Microwave-assisted synthesis utilizes specialized equipment designed for chemical synthesis applications [5] [6]. Both domestic microwave ovens modified for laboratory use and dedicated microwave synthesis reactors have been successfully employed [11] [12]. Sealed glass capillaries or specialized microwave-transparent vessels are used to contain the reaction mixture while allowing efficient microwave penetration [5] [10].

Pressure control systems are incorporated to manage the vapor pressure generated during heating, typically operating at atmospheric to moderate pressure conditions [5] [11]. Temperature monitoring using fiber-optic sensors or infrared thermometry ensures precise control of reaction conditions [12].

Yield and Quality Improvements

Microwave-assisted synthesis demonstrates significant advantages in both yield and product quality compared to conventional methods [5] [13]. Yield enhancements of 10 to 15% have been consistently observed, attributed to improved heat transfer efficiency and reduced thermal decomposition [5] [13]. Product purity is enhanced due to the reduced formation of side products and thermal degradation byproducts [5] [7].

The rapid heating and cooling capabilities of microwave systems allow for precise control of reaction profiles, enabling the optimization of selectivity for desired product isomers [5]. This selectivity improvement is particularly valuable for applications requiring specific polyphosphate chain lengths or structural configurations [7].

Industrial-Scale Manufacturing Processes

The transition from laboratory-scale synthesis to industrial production of trimethylsilyl polyphosphate requires comprehensive consideration of process scalability, equipment design, quality control, and economic factors [14] [15] [16] [17]. Industrial manufacturing processes must balance production efficiency with product quality while maintaining safety and environmental compliance standards.

Reactor Design and Scale-Up Considerations

Industrial-scale production employs multi-neck glass reactors equipped with comprehensive monitoring and control systems [14] [15]. These reactors incorporate reflux condensers, mechanical stirring systems, temperature sensors, and inert gas distribution networks to ensure uniform reaction conditions across large batch volumes [14]. Production scales range from 100 milliliters for specialty applications to multi-liter batches for commercial supply [14] [15] [16] [17].

Heat transfer management becomes critical at industrial scales due to the exothermic nature of the polyphosphoric acid formation reaction [15]. Oil bath heating systems with precise temperature control are employed to maintain uniform temperature distribution and prevent localized overheating that could lead to product degradation or safety hazards [14] [15].

Process Control and Monitoring Systems

Industrial manufacturing incorporates advanced process control systems to monitor critical parameters including temperature, pressure, reaction time, and product composition [14] [17] [4]. Gas chromatography analysis ensuring greater than 98% purity is routinely employed for real-time quality monitoring [14] [17] [4]. Nuclear magnetic resonance spectroscopy provides verification of product structure and composition [17].

Automated sampling systems enable continuous monitoring of reaction progress, allowing for real-time adjustment of process parameters to optimize yield and quality [15]. Data logging systems maintain comprehensive records of all process variables for quality assurance and regulatory compliance purposes [17].

Purification and Product Recovery

Industrial purification processes utilize vacuum distillation systems operating at 125 to 128°C under 30 millimeters of mercury pressure to achieve high-purity product separation [14] [15]. Large-scale distillation columns with efficient separation stages ensure complete removal of volatile impurities and unreacted starting materials [15].

Product recovery systems incorporate solvent recycling capabilities to minimize waste generation and reduce production costs [14]. Closed-loop systems capture and purify solvents for reuse, significantly improving the environmental sustainability of the manufacturing process [15].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

PUBCHEM_16133246

Dates

Modify: 2024-04-14

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